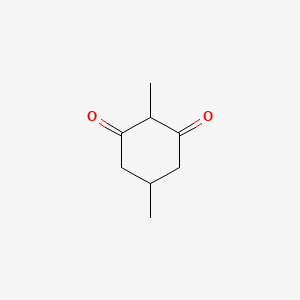
2,5-Diméthylcyclohexane-1,3-dione
Vue d'ensemble
Description
2,5-Dimethylcyclohexane-1,3-dione is a useful research compound. Its molecular formula is C8H12O2 and its molecular weight is 140.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,5-Dimethylcyclohexane-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dimethylcyclohexane-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Techniques analytiques
La dimedone est utilisée comme réactif pour diverses techniques analytiques . Elle est utilisée dans l'analyse spectrophotométrique, luminescence, colorimétrique et cristallographique . Elle est particulièrement utile pour déterminer les composés contenant des groupes aldéhydes .
Synthèse de composés hétérocycliques
La dimedone sert de synthon polyvalent pour la synthèse de plusieurs composés spiro et hétérocycliques . Ces derniers incluent les dérivés du xanthène, qui sont devenus une classe de composés importante en raison de leur importance industrielle .
Préparation de composés organiques divergents
La chimie des cyclohexane-1,3-diones et de ses dérivés, y compris la dimedone, les rend appropriés comme précurseurs pour la préparation de composés organiques divergents . Ces derniers incluent les dérivés du chromène, qui possèdent des activités anticancéreuses, antioxydantes, spasmolytiques, anti-anaphylactiques, anti-VIH et antibactériennes .
Synthèse de dérivés de 4H-benzo[b]pyran
La dimedone est utilisée dans la synthèse de dérivés de 4H-benzo[b]pyran . Ces dérivés sont souvent utilisés comme cosmétiques, pigments et agrochimiques biodégradables potentiels . Ils présentent également une large gamme d'activités biologiques .
Synthèse de 3-méthylfuranes fusionnés naturels
La dimedone fait partie d'une stratégie de furannulation pour la synthèse de 3-méthylfuranes fusionnés naturels .
Évaluation biologique des adduits de Michael
Des adduits de Michael dérivés de la dimedone ont été synthétisés et évalués pour différents bio-essais tels que l'essai d'inhibition de la thymidine phosphorylase, l'essai d'inhibition de l'uréase, les essais d'inhibition de la β-glucuronidase et la cytotoxicité contre les lignées cellulaires PC-3 et HeLa .
Safety and Hazards
Mécanisme D'action
Target of Action
2,5-Dimethylcyclohexane-1,3-dione, also known as dimedone, is a cyclic 1,3-diketone . It is used as a reagent for various analytical techniques and as a synthon for the synthesis of several spiro and heterocyclic compounds
Mode of Action
Dimedone is known to undergo one-pot two-component Aldol-Michael addition reactions with different arylaldehydes to provide trimolecular Michael adducts . This reaction is mediated by diethylamine in an aqueous medium .
Biochemical Pathways
It is known that dimedone derivatives can be converted by way of their hydrazides to the corresponding azides .
Pharmacokinetics
It is known that dimedone is a solid compound that is sparingly soluble in water but soluble in ethanol, methanol, chloroform, acetic acid, benzene, and 50% alcohol-water solution .
Result of Action
It is known that dimedone and its derivatives have been used in the synthesis of compounds with various biological activities, including anticancer, antioxidant, spasmolytic, anti-anaphylactic, anti-hiv, and antibacterial activities .
Action Environment
It is known that dimedone is stable in its dry crystalline form, but its aqueous solution can easily decompose or be oxidized when kept in the dark .
Analyse Biochimique
Biochemical Properties
2,5-Dimethylcyclohexane-1,3-dione plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of its notable interactions is with thymidine phosphorylase, where it acts as an inhibitor. This interaction is crucial in the study of cancer and other diseases where thymidine phosphorylase is involved. Additionally, 2,5-Dimethylcyclohexane-1,3-dione has been shown to inhibit urease and β-glucuronidase, enzymes that are important in nitrogen metabolism and detoxification processes, respectively .
Cellular Effects
The effects of 2,5-Dimethylcyclohexane-1,3-dione on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cell lines such as PC-3 and HeLa, 2,5-Dimethylcyclohexane-1,3-dione exhibits cytotoxic effects, leading to cell death. This compound also affects the expression of genes involved in cell cycle regulation and apoptosis, making it a valuable tool in cancer research .
Molecular Mechanism
At the molecular level, 2,5-Dimethylcyclohexane-1,3-dione exerts its effects through various mechanisms. It binds to the active sites of enzymes, inhibiting their activity. For example, its interaction with thymidine phosphorylase involves the formation of a stable complex that prevents the enzyme from catalyzing its substrate. Similarly, the inhibition of urease and β-glucuronidase by 2,5-Dimethylcyclohexane-1,3-dione involves binding to the enzyme’s active site, leading to a decrease in their catalytic activity .
Temporal Effects in Laboratory Settings
The stability and degradation of 2,5-Dimethylcyclohexane-1,3-dione over time are important factors in its use in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term effects on cellular function have been observed in in vitro and in vivo studies, where prolonged exposure to 2,5-Dimethylcyclohexane-1,3-dione leads to sustained inhibition of enzyme activity and alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of 2,5-Dimethylcyclohexane-1,3-dione vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects. Threshold effects have been noted, where a certain dosage level is required to achieve the desired biochemical or cellular response. Toxic effects at high doses include liver and kidney damage, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
2,5-Dimethylcyclohexane-1,3-dione is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It is known to undergo oxidation and reduction reactions, leading to the formation of metabolites that can further participate in biochemical processes. The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of metabolic pathways and influence the overall metabolic state of cells .
Transport and Distribution
The transport and distribution of 2,5-Dimethylcyclohexane-1,3-dione within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. Studies have shown that 2,5-Dimethylcyclohexane-1,3-dione can be transported across cell membranes and distributed to various tissues, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of 2,5-Dimethylcyclohexane-1,3-dione is crucial for its activity and function. It has been observed to localize in specific cellular compartments, such as the cytoplasm and mitochondria, where it interacts with target enzymes and proteins. Post-translational modifications and targeting signals play a role in directing 2,5-Dimethylcyclohexane-1,3-dione to these compartments, ensuring its proper function in biochemical reactions .
Propriétés
IUPAC Name |
2,5-dimethylcyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-5-3-7(9)6(2)8(10)4-5/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUHBWVJGEGULBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C(C(=O)C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383460 | |
| Record name | 2,5-dimethylcyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61621-47-4 | |
| Record name | 2,5-dimethylcyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



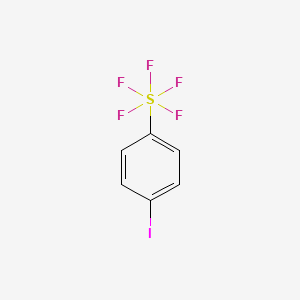




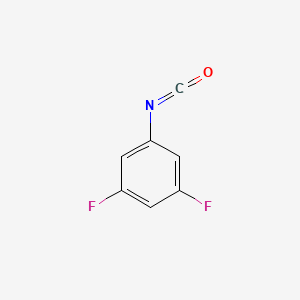


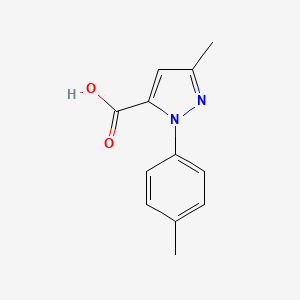
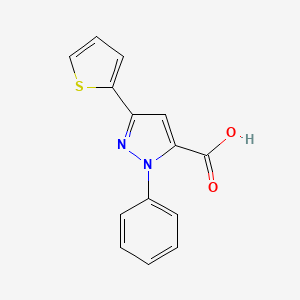

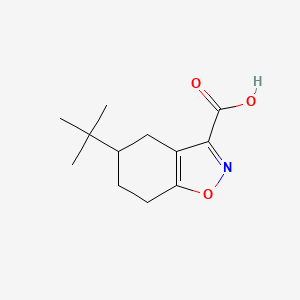
![4-Pyridin-3-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B1306118.png)
